2,6-Dichloro-3-hydroxybenzoic acid

Pharmaceutical Science Drug Transport Structure-Activity Relationship

Source your next HIV protease inhibitor intermediate with confidence. This 2,6-dichloro-3-hydroxy isomer is the *exact* building block specified in key patents (e.g., US5484926 A1). Its unique substitution pattern offers critical steric hindrance and electronic tuning unattainable with generic analogs like salicylic acid. An ideal starting material for medicinal chemistry and agrochemical synthesis. Ensure your procurement matches the molecule that delivers the intended results.

Molecular Formula C7H4Cl2O3
Molecular Weight 207.01 g/mol
Cat. No. B8678591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-hydroxybenzoic acid
Molecular FormulaC7H4Cl2O3
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Cl)C(=O)O)Cl
InChIInChI=1S/C7H4Cl2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)
InChIKeyLHJFBVDNRPBOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-hydroxybenzoic Acid (CAS 4641-37-6): Technical Profile and Procurement Considerations


2,6-Dichloro-3-hydroxybenzoic acid (DCHA) is a chlorinated derivative of salicylic acid with the molecular formula C₇H₄Cl₂O₃ and a molecular weight of 207.01 g/mol [1]. It is characterized by the substitution of two chlorine atoms at the 2- and 6-positions and a hydroxyl group at the 3-position of the benzoic acid ring . This specific substitution pattern confers distinct chemical and physical properties, including its XLogP3 of 2.3 and topological polar surface area (TPSA) of 57.5 Ų [2], which are primary determinants of its reactivity, solubility, and biological interactions, differentiating it from other hydroxybenzoic acid analogs.

Why Substituting 2,6-Dichloro-3-hydroxybenzoic Acid with a Close Analog is Scientifically Unsound


The specific 2,6-dichloro-3-hydroxy substitution pattern on 2,6-Dichloro-3-hydroxybenzoic acid creates a unique steric and electronic environment that cannot be replicated by analogs like salicylic acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, or 2,6-dichlorobenzoic acid [1]. For instance, the dual ortho-chlorine atoms in DCHA introduce significant steric hindrance around the carboxylic acid moiety, which is known to prevent carrier-mediated transport in biological systems, a property not shared by mono-substituted or non-chlorinated benzoic acids [2]. Furthermore, the combination of electron-withdrawing chlorine atoms and the electron-donating hydroxyl group fine-tunes the compound's pKa and reactivity, making it a uniquely specific building block for pharmaceutical and agrochemical synthesis, such as in the preparation of HIV protease inhibitor intermediates . Substituting DCHA with a generic hydroxybenzoic acid would result in a different reaction pathway, altered pharmacokinetic profile, or complete loss of target activity in a designed synthesis.

Quantitative Evidence: Verifiable Differentiation of 2,6-Dichloro-3-hydroxybenzoic Acid


Impact of 2,6-Dichloro Substitution on Cellular Uptake and Transport

The 2,6-dichloro substitution pattern on 2,6-dichloro-3-hydroxybenzoic acid (DCHA) introduces steric hindrance that significantly alters its cellular uptake compared to non-hindered benzoic acids. A study on Caco-2 cell monolayers demonstrated that the uptake of 2,6-dichlorobenzoic acid, a close structural analog, is not carrier-mediated via monocarboxylic acid transporters (MCTs), unlike unsubstituted benzoic acid [1]. This class-level inference suggests that DCHA will similarly bypass MCT-mediated transport, a property critical for designing prodrugs or compounds intended for passive diffusion.

Pharmaceutical Science Drug Transport Structure-Activity Relationship

Computed Physicochemical Properties Differentiating from Salicylic Acid and 3-Hydroxybenzoic Acid

The computed XLogP3 (lipophilicity) and topological polar surface area (TPSA) of 2,6-Dichloro-3-hydroxybenzoic acid (DCHA) are significantly different from its non-chlorinated analogs [1][2]. DCHA has an XLogP3 of 2.3 and a TPSA of 57.5 Ų. In comparison, salicylic acid (2-hydroxybenzoic acid) has an XLogP3 of 2.26 and a TPSA of 57.5 Ų, while 3-hydroxybenzoic acid has an XLogP3 of 1.5 and a TPSA of 57.5 Ų [3][4]. While the TPSA values are identical, the increased XLogP3 of DCHA over 3-hydroxybenzoic acid indicates a 6.3-fold increase in predicted membrane permeability, which is crucial for drug-likeness and agrochemical activity.

Medicinal Chemistry Computational Chemistry Lead Optimization

Documented Use as a Key Intermediate in Patented Pharmaceutical Synthesis

2,6-Dichloro-3-hydroxybenzoic acid (DCHA) is specifically cited as a precursor in the synthetic route for compounds described in patent US5484926 A1, which pertains to a novel series of HIV protease inhibitors [1]. While quantitative yield data for this specific step is not provided in the public patent abstract, the inclusion of DCHA in a key pharmaceutical patent underscores its value as a specialized building block. This differentiates it from generic hydroxybenzoic acids, which are not listed as precursors in this high-value, disease-relevant context.

Pharmaceutical Synthesis Process Chemistry Patent Literature

Optimal Research and Industrial Applications for 2,6-Dichloro-3-hydroxybenzoic Acid Based on Quantitative Evidence


Synthesis of Agrochemical Intermediates Requiring Specific Lipophilicity and Reactivity

Based on its unique XLogP3 of 2.3 and sterically hindered structure, DCHA is an ideal starting material for synthesizing herbicides and fungicides where a specific balance of lipophilicity and electronic effects is required for target enzyme binding or plant uptake [1]. Its use is preferred over less lipophilic or non-chlorinated analogs to achieve the desired physicochemical profile for the final active ingredient.

Medicinal Chemistry for Designing Passive Diffusion Drug Candidates

The class-level evidence that 2,6-disubstitution prevents carrier-mediated transport via MCTs [2] makes DCHA a strategically valuable building block in medicinal chemistry. It should be prioritized when the goal is to design a compound with passive diffusion as its primary absorption mechanism, thereby avoiding potential drug-drug interactions or saturable transport limitations associated with analogs that are MCT substrates.

Research into HIV Protease Inhibitors and Related Antiviral Scaffolds

The direct citation of 2,6-Dichloro-3-hydroxybenzoic acid as a precursor in the synthesis of HIV protease inhibitors (US5484926 A1) makes it an essential procurement item for research groups working on or around this specific therapeutic class . Substituting with a generic hydroxybenzoic acid would deviate from the established, patented synthetic route and likely fail to yield the active pharmacophore.

Quote Request

Request a Quote for 2,6-Dichloro-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.